
Cyclopropanecarboxamide
Overview
Description
Cyclopropanecarboxamide is an organic compound with the molecular formula C₄H₇NO. It is a cyclopropyl derivative of carboxamide, characterized by a three-membered cyclopropane ring attached to a carboxamide group.
Mechanism of Action
Target of Action
Cyclopropanecarboxamide is a small molecule with the molecular formula C4H7NO It’s worth noting that the compound is part of a class of drugs known as immunomodulatory drugs derived from thalidomide . These drugs are known to target multiple proteins and pathways, including inflammatory and immune response pathways .
Mode of Action
Given its structural similarity to other immunomodulatory drugs, it may interact with its targets to modulate immune and inflammatory responses .
Biochemical Pathways
Cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities . The biosynthesis of cyclopropane involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Result of Action
Given its structural similarity to other immunomodulatory drugs, it may have effects on immune and inflammatory responses .
Biochemical Analysis
Biochemical Properties
Cyclopropanecarboxamide plays a significant role in biochemical reactions, particularly in the inhibition of prostaglandin synthesis. This compound interacts with enzymes such as cyclooxygenases (COX), specifically inhibiting COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins . By inhibiting these enzymes, this compound can modulate inflammatory responses and pain signaling pathways.
Cellular Effects
This compound has been observed to exert anti-inflammatory effects on various cell types by inhibiting prostaglandin synthesis . This inhibition can lead to reduced inflammation and pain in cell cultures. Additionally, this compound may influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of COX enzymes and other related biomolecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of COX enzymes. This inhibition occurs via binding interactions with the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins . This mechanism of action results in decreased production of pro-inflammatory mediators and modulation of gene expression related to inflammation and pain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound maintains its inhibitory effects on COX enzymes, leading to sustained anti-inflammatory and analgesic effects in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzymes without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and renal toxicity, due to the inhibition of COX-1, which is involved in maintaining the integrity of the gastrointestinal lining and renal function .
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis and degradation of prostaglandins. The compound interacts with enzymes such as COX-1 and COX-2, which are key players in the conversion of arachidonic acid to prostaglandins . This interaction affects the levels of various metabolites and modulates metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transport proteins and binding proteins, influencing its localization and accumulation in specific cellular compartments. This distribution is crucial for its effective inhibition of COX enzymes and subsequent biochemical effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the endoplasmic reticulum . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to COX enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanecarboxamide can be synthesized through several methods. One common method involves the reaction of cyclopropanecarboxylic acid with ammonia. This reaction is typically carried out in a reactor at temperatures ranging from 200 to 260 degrees Celsius and pressures between 10 to 100 bar. The process does not require a catalyst or solvent, and the product is obtained by venting the reactor to remove excess ammonia and water .
Another method involves the amidation of cyclopropanecarboxylic esters with ammonia in an alcoholic solution. This reaction is catalyzed by an alcoholate of a monohydric alcohol and is carried out at temperatures between 60 to 200 degrees Celsius .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The absence of catalysts and solvents in some methods makes the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropanecarboxylic acid.
Reduction: Reduction reactions can convert it to cyclopropylamine.
Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Cyclopropanecarboxylic acid.
Reduction: Cyclopropylamine.
Substitution: Various substituted cyclopropane derivatives depending on the reagents used
Scientific Research Applications
Cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Cyclopropanecarboxamide can be compared with other cyclopropyl derivatives such as:
Cyclopropanecarboxylic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
Cyclopropylamine: Contains an amine group instead of an amide group.
Cyclopropanecarbothioamide: Contains a thiocarboxamide group instead of a carboxamide group.
Uniqueness: this compound is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs. Its structural rigidity and potential for various chemical transformations make it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMMVWOEOZMVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064150 | |
| Record name | Cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6228-73-5 | |
| Record name | Cyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6228-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006228735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanecarboxamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPROPANECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA7A3S4MUT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do cyclopropanecarboxamides interact with their targets?
A1: Cyclopropanecarboxamides primarily exert their biological effects by binding to specific protein targets, particularly enzymes and receptors. This interaction can involve various non-covalent forces like hydrogen bonding, hydrophobic interactions, and π-π stacking. The specific interactions are highly dependent on the substituents on the cyclopropanecarboxamide scaffold and the nature of the target protein. [, ]
Q2: What are the downstream effects of this compound binding to their targets?
A2: The downstream effects of this compound binding are diverse and depend heavily on the targeted protein and its role in biological pathways. For example, some cyclopropanecarboxamides act as potent and selective inhibitors of glycogen synthase kinase-3β (GSK-3β) [], while others demonstrate inhibitory activity against receptor-interacting protein kinase 3 (RIPK3) []. These inhibitory actions can lead to various therapeutic outcomes, such as mitigating oxidative stress and apoptosis [] or blocking necroptosis in inflammatory and degenerative diseases [].
Q3: What is the general molecular formula of cyclopropanecarboxamides?
A3: The general molecular formula of cyclopropanecarboxamides is CnH2n-1NO. This core structure can accommodate a wide variety of substituents, leading to diverse chemical properties and biological activities.
Q4: How is the structure of cyclopropanecarboxamides confirmed?
A4: Structural characterization of cyclopropanecarboxamides typically involves a combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). X-ray crystallography can provide detailed three-dimensional structural information, revealing bond lengths, angles, and spatial arrangement of atoms within the molecule. [, , , , ]
Q5: Are cyclopropanecarboxamides known to exhibit catalytic properties?
A5: While not inherently catalytic, cyclopropanecarboxamides can act as substrates in various catalytic reactions. For example, they can undergo ring-opening reactions in the presence of specific catalysts, leading to the formation of valuable synthetic intermediates. [, , ]
Q6: How has computational chemistry been used to study cyclopropanecarboxamides?
A6: Computational chemistry plays a crucial role in understanding the structure-activity relationships, binding modes, and pharmacological properties of cyclopropanecarboxamides. Molecular docking studies help predict the binding affinity and interactions of these compounds with their target proteins [], while molecular dynamics simulations provide insights into the dynamic behavior of these complexes over time [, ]. These computational approaches guide the rational design of novel cyclopropanecarboxamides with improved potency, selectivity, and pharmacokinetic profiles.
Q7: How do structural modifications of cyclopropanecarboxamides affect their activity?
A7: The structure-activity relationship of cyclopropanecarboxamides is an active area of research. Subtle changes in the substituents attached to the cyclopropane ring, the amide nitrogen, or the aromatic ring can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. [, , , ]
Q8: What are some strategies for improving the stability, solubility, or bioavailability of cyclopropanecarboxamides?
A8: Various formulation strategies can be employed to enhance the stability, solubility, or bioavailability of cyclopropanecarboxamides. These include: - Salt formation: Forming salts with pharmaceutically acceptable acids or bases can improve solubility and stability. [, ] - Particle size reduction: Reducing particle size through micronization or nanonization can enhance dissolution rate and bioavailability. [] - Complexation: Forming complexes with cyclodextrins or other suitable agents can improve solubility and stability. [] - Solid dispersions: Encapsulating the compound in a solid matrix can enhance dissolution rate and bioavailability. []
Q9: Are there specific SHE regulations regarding cyclopropanecarboxamides?
A9: While there might not be regulations specifically targeting cyclopropanecarboxamides as a class, their development and handling fall under the broader umbrella of SHE regulations for pharmaceutical and chemical substances. This includes guidelines for safe handling, storage, disposal, and exposure control. []
Q10: What is known about the ADME properties of cyclopropanecarboxamides?
A10: The absorption, distribution, metabolism, and excretion (ADME) of cyclopropanecarboxamides are influenced by their physicochemical properties and structural features. Research suggests that some cyclopropanecarboxamides exhibit favorable pharmacokinetic profiles, including good oral bioavailability and desirable half-lives. [, ]
Q11: What in vitro and in vivo models have been used to evaluate the efficacy of cyclopropanecarboxamides?
A11: The efficacy of cyclopropanecarboxamides has been investigated in various in vitro and in vivo models, including: - Cell-based assays: These assays assess the compound's activity against specific targets or in disease-relevant cell lines. [, ] - Animal models: Rodent models, for example, are used to evaluate the compound's efficacy in preclinical studies of diseases such as Alzheimer's disease [] and systemic inflammatory response syndrome. []
Q12: Is there evidence of resistance development to cyclopropanecarboxamides?
A12: Resistance to targeted therapies is a common challenge in drug development. While the research specifically addressing resistance to cyclopropanecarboxamides might be limited at this stage, it is essential to remain vigilant and investigate potential resistance mechanisms as these compounds progress through clinical development. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B1202447.png)
![N-(4-chlorophenyl)-2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1202449.png)
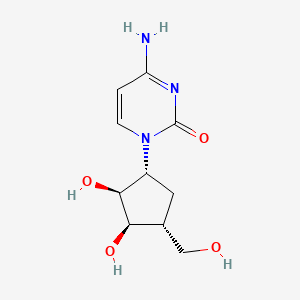
![[18F]Fluorothymidine](/img/structure/B1202453.png)
![[(5R)-3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]tetrahydrofuran-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1202456.png)
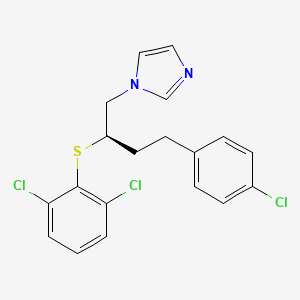
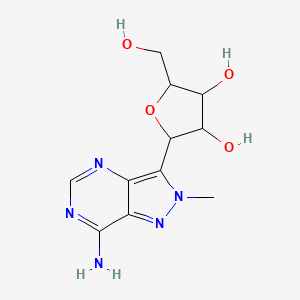
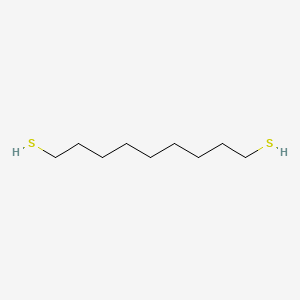
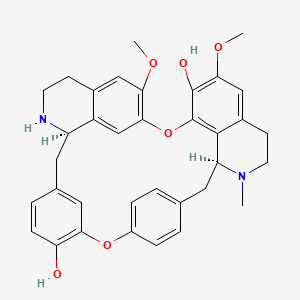
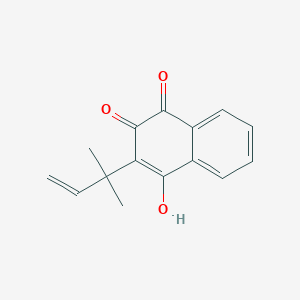
![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)
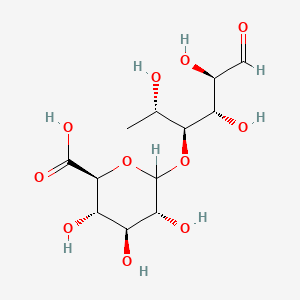
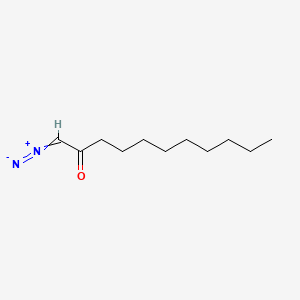
![6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1202468.png)
